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Compound of Interest

Compound Name: Adenosine amine congener

Cat. No.: B1666614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A1 adenosine receptor agonist, Adenosine
Amine Congener (ADAC), with other notable A1 adenosine receptor agonists. The information

presented is supported by experimental data to aid researchers and professionals in drug

development in their evaluation of these compounds.

Quantitative Performance Comparison
The following tables summarize key quantitative data for ADAC and other selected A1

adenosine receptor agonists, focusing on their binding affinity, functional potency, and

selectivity.

Table 1: Binding Affinity (Ki) at Human Adenosine
Receptors
This table presents the inhibition constant (Ki) for various agonists at the human A1 adenosine

receptor, as well as other adenosine receptor subtypes to indicate selectivity. A lower Ki value

signifies a higher binding affinity.
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Compound
A1 Receptor Ki
(nM)

A2A Receptor
Ki (nM)

A3 Receptor Ki
(nM)

Reference(s)

ADAC

(Adenosine

Amine

Congener)

Data not readily

available in cited

literature

Data not readily

available

Data not readily

available

CPA (N6-

Cyclopentyladen

osine)

2.3[1][2] 790[1][2] 43[1][2] [1][2]

CCPA (2-Chloro-

N6-

cyclopentyladeno

sine)

0.4[3] 3900[3]
Data not readily

available
[3]

Tecadenoson 2.1 - 6.5[4][5] 2315[4][5]
Data not readily

available
[4][5]

Capadenoson

Binding affinity

not specified as

Ki

~300 (A2B

receptor)[4]

No significant

activity[6]
[4][6]

Selodenoson
Data not readily

available[5]

Data not readily

available

Data not readily

available
[5]

Note: While ADAC is known to be a potent and selective A1 agonist, specific Ki values from

publicly available, peer-reviewed sources were not readily identified in the provided search

results.

Table 2: Functional Potency (EC50/IC50) at the A1
Adenosine Receptor
This table summarizes the half-maximal effective concentration (EC50) or half-maximal

inhibitory concentration (IC50) of the agonists, indicating their potency in functional assays,

such as the inhibition of adenylyl cyclase. Lower values indicate greater potency.
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Compound Assay Type
EC50/IC50
(nM)

Species/Syste
m

Reference(s)

ADAC
Data not readily

available

Data not readily

available

Data not readily

available

CPA

cAMP

Accumulation

Inhibition

Data not readily

available

Rat Hippocampal

Slices
[7]

CCPA

Adenylate

Cyclase

Inhibition

33 (IC50)
Rat Fat Cell

Membranes
[3]

Tecadenoson
S-H Interval

Prolongation
40.6 (EC50) Guinea Pig Heart [4][8]

Capadenoson
Functional

Assays
0.1 - 0.66 (EC50)

Human A1

Receptor
[4][6]

Selodenoson
Data not readily

available[5]

Data not readily

available

Data not readily

available
[5]

Table 3: Pharmacokinetic Properties
This table provides a summary of available pharmacokinetic data for the selected A1

adenosine receptor agonists.
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Compound
Key
Pharmacokinetic
Parameters

Species Reference(s)

ADAC

Pharmacokinetic data

not readily available in

cited literature.

CPA
Elimination half-life in

blood: ~25 minutes.[9]
Rat [9]

Tecadenoson

Time to peak plasma

concentration: <2

minutes (intravenous

bolus). Cmax and

AUC increase

proportionally with

dose.[10] Transported

by equilibrative

nucleoside

transporters (ENTs),

primarily hENT1, and

may cross the blood-

brain barrier.[11][12]

Human, Mouse [10][11][12]

Capadenoson

Good pharmacokinetic

parameters with a

long half-life and

increased

bioavailability after

oral administration.

[13]

[13]

Selodenoson

Pharmacokinetic data

not readily available in

cited literature.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key signaling pathway activated by A1 adenosine receptor

agonists and a general workflow for a common experimental assay used in their

characterization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

A1 Adenosine Receptor

Gi/o Protein (αβγ)

Activates

Adenylyl Cyclase

α subunit inhibits

Phospholipase C

βγ subunits activate

K+ Channel

βγ subunits activate

cAMP

Decreased production of

IP3 + DAG

Generates

Hyperpolarization

Leads to

A1 Agonist (e.g., ADAC)

Binds to

Protein Kinase A

Reduced activation of

Ca2+ Release

Leads to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Membrane Preparation
(from cells or tissue expressing A1R)

Assay Setup
(96-well plate)

Incubation
(Membranes + Radioligand + Test Compound)

Rapid Filtration
(Separates bound from free radioligand)

Scintillation Counting
(Measures radioactivity)

Data Analysis
(Determine Ki or IC50)

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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